8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-2-phenyl-1,2,4-triazaspiro[45]decane-3-thione is a heterocyclic compound characterized by a spiro linkage, which is a unique structural feature where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary target of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is the Delta Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurologic and psychiatric disorders .
Mode of Action
This compound interacts with DORs as a selective agonist . It binds to the orthosteric site of the receptor based on docking and molecular dynamic simulation . The interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
Upon activation, DORs can influence various biochemical pathways The exact pathways affected by 8-ethyl-2-phenyl-1,2,4-triazaspiro[4Dor agonists are known to modulate pain perception and mood, suggesting they may influence pathways related to these functions .
Pharmacokinetics
The search results do not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. As a dor agonist, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The activation of DORs by this compound has been shown to have anti-allodynic efficacy in a model of inflammatory pain . This suggests that the compound may alleviate pain by modulating the activity of neurons involved in pain perception .
Biochemical Analysis
Biochemical Properties
8-Ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with G-protein coupled receptors, particularly the delta opioid receptor . The interaction with the delta opioid receptor is characterized by low β-arrestin 2 recruitment efficacy and sub-micromolar potency in reducing cyclic adenosine monophosphate (cAMP) production . These interactions suggest that this compound can modulate receptor activity and influence downstream signaling pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In human embryonic kidney cells and Chinese hamster ovary cells, this compound has demonstrated the ability to reduce cAMP production, indicating its role in modulating cell signaling pathways . Additionally, this compound has shown potential in influencing gene expression and cellular metabolism by interacting with specific receptors and enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly G-protein coupled receptors. By binding to the delta opioid receptor, this compound inhibits the production of cAMP, a key secondary messenger in cellular signaling . This inhibition leads to a cascade of downstream effects, including changes in gene expression and enzyme activity. The ability of this compound to modulate receptor activity and signaling pathways highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Long-term exposure to this compound has been observed to result in sustained modulation of receptor activity and cellular signaling pathways, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that at lower doses, this compound effectively modulates receptor activity without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including convulsions . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound has been shown to influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with specific receptors and enzymes . The presence of transporters and binding proteins that facilitate the movement of this compound within cells is essential for its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications may influence the localization of this compound, ensuring its interaction with the appropriate biomolecules and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a carbonyl compound, followed by the introduction of the thione group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione: Shares a similar spiro structure but with different functional groups.
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthalenecarboxamide: Another triazaspiro compound with distinct substituents.
1-phenyl-8-[1-(p-chlorophenyl)ethyl]-1,3,8-triazaspiro[4.5]decan-4-one: Similar core structure with variations in the phenyl and ethyl groups.
Uniqueness
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific combination of functional groups and the presence of the thione moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-12-8-10-15(11-9-12)16-14(19)18(17-15)13-6-4-3-5-7-13/h3-7,12,17H,2,8-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZOYHNBCBYHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.